3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one
CAS No.: 1060188-68-2
Cat. No.: VC11946057
Molecular Formula: C26H29N3O3
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060188-68-2 |
|---|---|
| Molecular Formula | C26H29N3O3 |
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyrimidin-4-one |
| Standard InChI | InChI=1S/C26H29N3O3/c1-2-32-23-10-8-22(9-11-23)24-17-25(30)29(19-27-24)18-26(31)28-14-12-21(13-15-28)16-20-6-4-3-5-7-20/h3-11,17,19,21H,2,12-16,18H2,1H3 |
| Standard InChI Key | JCWYTEAZKZXEBI-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Introduction
Synthesis and Chemical Reactions
The synthesis of similar compounds often involves multi-step organic reactions. For dihydropyrimidines, common methods include condensation reactions between appropriate aldehydes and urea derivatives. The benzylpiperidine moiety can be introduced through nucleophilic substitution or reductive amination reactions.
Synthesis Steps:
-
Starting Materials: Typically involve aldehydes (e.g., 4-ethoxybenzaldehyde) and urea derivatives.
-
Condensation Reaction: Formation of the dihydropyrimidine core.
-
Introduction of Benzylpiperidine Moiety: Through nucleophilic substitution or reductive amination.
Biological Activity and Potential Applications
While specific biological data for 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one is not available, compounds with similar structures have shown potential in various therapeutic areas. The benzylpiperidine group suggests interactions with neurotransmitter systems, which could be relevant for neurological disorders. Additionally, pyrimidine derivatives are explored for their anticancer, antiviral, and antimicrobial properties.
| Potential Application | Rationale |
|---|---|
| Neurological Disorders | Interaction with neurotransmitter systems |
| Anticancer Agents | Pyrimidine derivatives have shown promise in cancer therapy |
| Antiviral/Antimicrobial Agents | Diverse biological activities of pyrimidines |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume